

Application Notes and Protocols for 1,3-Di-iso-propyl-5-methylbenzene

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Compound of Interest

Compound Name: 1,3-DI-ISO-PROPYL-5-METHYLBENZENE

Cat. No.: B1329801

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, handling, and potential synthetic applications of **1,3-di-iso-propyl-5-methylbenzene**, a substituted aromatic hydrocarbon. The protocols detailed below are intended for use by qualified personnel in a laboratory setting.

Compound Data and Physical Properties

1,3-Di-iso-propyl-5-methylbenzene is an alkylated aromatic compound. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₀	--INVALID-LINK--[1]
Molecular Weight	176.30 g/mol	--INVALID-LINK--[1]
CAS Number	3055-14-9	--INVALID-LINK--[1]
Appearance	Solid	--INVALID-LINK--
Purity	≥97%	--INVALID-LINK--[1]
Storage Temperature	Refrigerator	--INVALID-LINK--
Synonyms	3,5-Diisopropyltoluene, 1-Methyl-3,5-bis(1-methylethyl)benzene	--INVALID-LINK--[2]

Safety and Handling

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P313: Get medical advice/attention.
- P332 + P313: If skin irritation occurs: Get medical advice/attention.
- P337 + P313: If eye irritation persists: Get medical advice/attention.

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthetic Applications: An Overview

1,3-Di-iso-propyl-5-methylbenzene serves as a sterically hindered aromatic platform for organic synthesis. The electron-donating alkyl groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions.^[2] The substitution is directed to the positions activated by the alkyl groups, which are the 2, 4, and 6 positions. Due to the molecule's symmetry, these positions are equivalent.^[2]

Potential reactions for the derivatization of **1,3-di-iso-propyl-5-methylbenzene** include:

- Friedel-Crafts Acylation: Introduction of an acyl group onto the aromatic ring to form a ketone. This is a valuable transformation for creating intermediates in drug synthesis.
- Nitration: Addition of a nitro group, which can be subsequently reduced to an amine for further functionalization.^[2]
- Halogenation: Introduction of a halogen atom (e.g., Br, Cl), which can then be used in cross-coupling reactions to build more complex molecules.
- Oxidation: The alkyl side chains can be oxidized to introduce carboxylic acid or alcohol functionalities.^[2]

Below is a detailed protocol for a representative Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Di-iso-propyl-5-methylbenzene

This protocol describes a general procedure for the acylation of **1,3-di-iso-propyl-5-methylbenzene** with acetyl chloride to yield 1-(2,4-diisopropyl-6-methylphenyl)ethanone. This reaction serves as a foundational step for further molecular elaboration in a drug discovery program.

Materials:

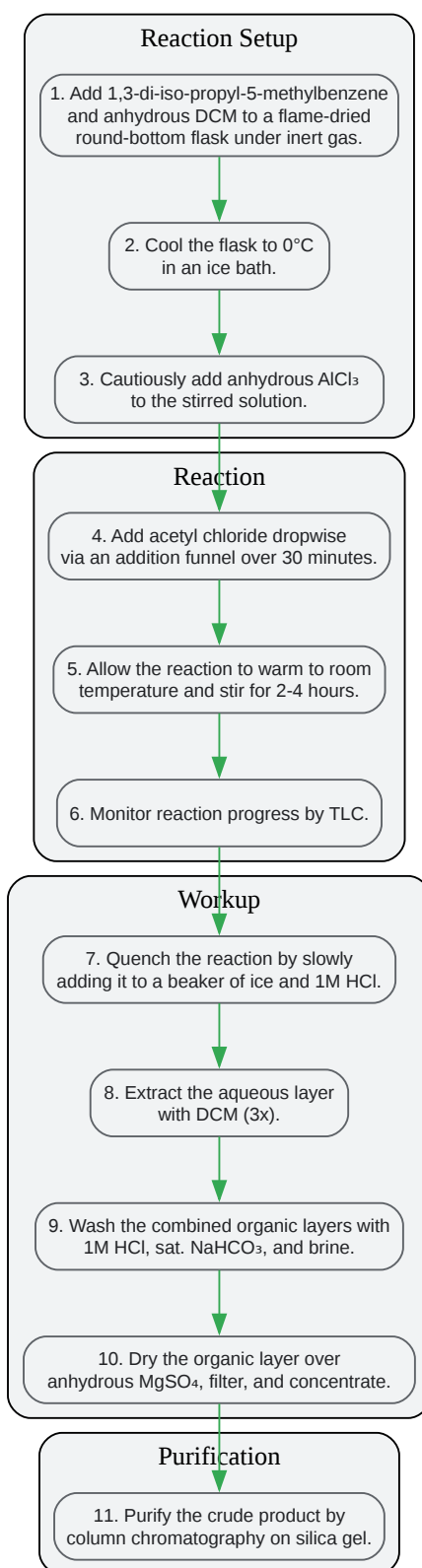
- **1,3-Di-iso-propyl-5-methylbenzene**
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas for inert atmosphere

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Septa
- Syringes and needles

- Addition funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for workup and purification

Reaction Setup and Procedure:



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Caption: Experimental workflow for Friedel-Crafts acylation.

Detailed Steps:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add **1,3-di-iso-propyl-5-methylbenzene** (1.0 eq).
- Add anhydrous dichloromethane (DCM) to dissolve the starting material.
- Cool the flask to 0 °C using an ice bath.
- Carefully add anhydrous aluminum chloride (AlCl_3) (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
- In a separate, dry dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM.
- Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.
- Stir vigorously until all solids have dissolved.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer three times with DCM.
- Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ketone.

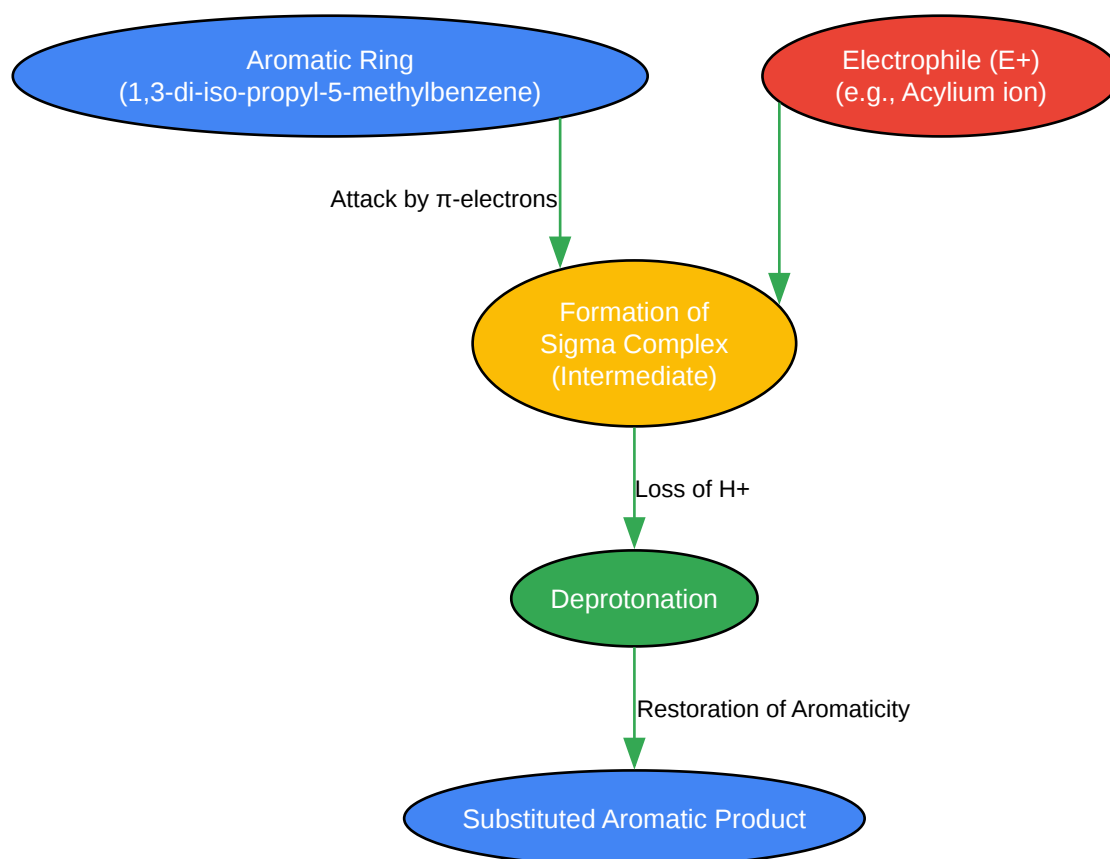
Expected Outcome and Characterization:

The expected product is 1-(2,4-diisopropyl-6-methylphenyl)ethanone. The successful synthesis of the product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Analytical Data	Expected Observations
^1H NMR	Appearance of a new singlet corresponding to the acetyl methyl protons around δ 2.5 ppm. Shifts in the aromatic proton signals.
^{13}C NMR	Appearance of a new carbonyl carbon signal around δ 200 ppm.
Mass Spectrometry	A molecular ion peak corresponding to the mass of the product ($\text{C}_{15}\text{H}_{22}\text{O}$).

Signaling Pathways and Logical Relationships

While **1,3-di-iso-propyl-5-methylbenzene** itself is not known to be directly involved in biological signaling pathways, its derivatives, synthesized through reactions like the one described above, can be designed as probes or drug candidates to interact with various biological targets. The general principle of electrophilic aromatic substitution, which is key to its derivatization, is depicted below.



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Caption: General mechanism of electrophilic aromatic substitution.

The derivatized products can then be screened for biological activity, potentially leading to the identification of novel ligands for receptors, enzyme inhibitors, or other bioactive molecules. The synthetic workflow enables the generation of a library of compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.

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References

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